4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid
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Overview
Description
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it significant in peptide synthesis and other organic chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid typically involves multiple steps, starting with the preparation of the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluorenyl group allows for potential oxidation reactions.
Reduction: The carboxylic acid group can be reduced to alcohols under suitable conditions.
Substitution: The Fmoc group can be substituted or removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amines.
Scientific Research Applications
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid is used extensively in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for this compound involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids . This selective protection and deprotection are crucial for the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- (4S,5R)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
Uniqueness
What sets 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring precise spatial configuration and stability .
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c26-20(27)23-10-22(11-23,31-24(23)13-29-14-24)12-25-21(28)30-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDZDRLLBRAUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C3(O2)COC3)C(=O)O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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